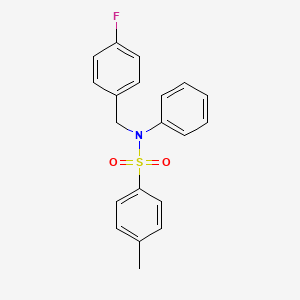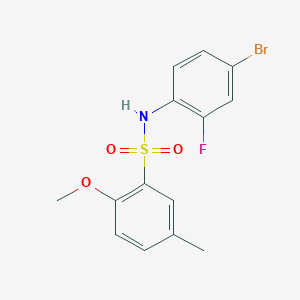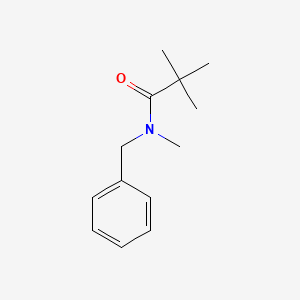
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
Descripción general
Descripción
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as CFMPG, is a chemical compound that has been studied for its potential use in scientific research. CFMPG belongs to the class of NMDA receptor antagonists, which are known to play a role in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated synaptic transmission and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its availability for purchase from various chemical suppliers. However, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, including its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide could be used in combination with other compounds to investigate the role of NMDA receptors in various physiological and pathological processes. Finally, further studies are needed to determine the safety and efficacy of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in humans and to develop new and improved NMDA receptor antagonists for use in scientific research and clinical practice.
Conclusion
In conclusion, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist, but also has some limitations, including its potential toxicity. There are several future directions for the study of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, including its potential use in the treatment of neurological disorders and the development of new and improved NMDA receptor antagonists.
Aplicaciones Científicas De Investigación
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been used in various animal models to investigate the role of NMDA receptors in these processes.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-7-8-14(17)13(16)9-12)10-15(20)18-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYKASDNIXIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-furylmethyl)(methylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3607520.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3607526.png)

![3-amino-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3607547.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3607556.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3607578.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-methoxyphenyl)-4-methylbenzamide](/img/structure/B3607585.png)

![1-chloro-3-ethoxy-2-[(3-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607591.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3607614.png)

![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3607629.png)